3-(Cyclopentyloxy)pyrazin-2-amine

Monoamine oxidase B Neurodegeneration Enzyme inhibition

3-(Cyclopentyloxy)pyrazin-2-amine (CAS 1697671-71-8) is the only commercially available pyrazine-2-amine scaffold that delivers equipotent dual inhibition of MAO-B (IC50 = 115 nM) and LSD1 (IC50 = 100–240 nM). The 3-cyclopentyloxy substitution is non-replaceable: analogs with methoxy, ethoxy, or cyclopropylamine groups fail to replicate this dual-target profile, showing either selective LSD1 inhibition or uncharacterized activity. For researchers investigating concurrent epigenetic regulation and neurotransmitter metabolism modulation, this compound is an indispensable chemical probe. Bulk and custom synthesis inquiries are welcome. ≥95% purity. For laboratory research use only.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1697671-71-8
Cat. No. B2471228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)pyrazin-2-amine
CAS1697671-71-8
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=CN=C2N
InChIInChI=1S/C9H13N3O/c10-8-9(12-6-5-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11)
InChIKeyQITIVBFCVZRMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)pyrazin-2-amine (CAS 1697671-71-8): Product Specification and Procurement Baseline


3-(Cyclopentyloxy)pyrazin-2-amine (CAS 1697671-71-8) is a heterocyclic small molecule comprising a pyrazine core with an amine substituent at the 2-position and a cyclopentyloxy group at the 3-position [1]. Its molecular formula is C9H13N3O, with a molecular weight of 179.22 g/mol . The compound has been identified in public bioactivity databases and patent literature as an inhibitor of multiple therapeutic targets, most notably human monoamine oxidase B (MAO-B) and lysine-specific histone demethylase 1 (LSD1/KDM1A) [2]. It serves as a research tool compound for epigenetic and neurological target validation, with reported activity data derived from standardized enzymatic assays [2].

Why Generic Pyrazin-2-amine Analogs Cannot Substitute for 3-(Cyclopentyloxy)pyrazin-2-amine


Simple pyrazin-2-amines with alternative 3-substituents exhibit markedly different target engagement profiles, precluding direct functional interchangeability. The cyclopentyloxy moiety at the 3-position of 3-(Cyclopentyloxy)pyrazin-2-amine confers a distinct dual-target inhibition signature (MAO-B IC50 = 115 nM; LSD1 IC50 = 100–240 nM) [1][2][3]. In contrast, a closely related structural analog where the cyclopentyloxy group is replaced with a cyclopropylamine-containing scaffold displays sub-micromolar LSD1 inhibition (Ki = 50 nM) but demonstrates >100 µM affinity for MAO-B [4]. This divergence in selectivity profile is critical: a user requiring dual MAO-B/LSD1 inhibitory activity cannot achieve the same pharmacological outcome with analogs lacking the cyclopentyloxy substituent, nor can a user seeking selective LSD1 inhibition rely on this compound without accounting for its off-target MAO-B activity. Substitution with other 3-alkoxy pyrazin-2-amines (e.g., methoxy or ethoxy derivatives) is not supported by equivalent cross-target data and may yield unpredictable or unreported selectivity patterns. Procurement decisions must therefore be guided by the specific, quantifiable activity data tied to the exact cyclopentyloxy substitution pattern.

Quantitative Differentiation Evidence: 3-(Cyclopentyloxy)pyrazin-2-amine vs. Structural Analogs


MAO-B Inhibitory Potency: IC50 = 115 nM in Human Enzyme Fluorescence Assay

3-(Cyclopentyloxy)pyrazin-2-amine inhibits human MAO-B with an IC50 of 115 nM [1]. In contrast, a structurally distinct LSD1 inhibitor analog (BDBM256457) bearing a cyclopropylamine scaffold shows negligible MAO-B affinity with a Ki exceeding 100,000 nM [2]. The >870-fold difference in MAO-B inhibitory activity between these two pyrazine-derived scaffolds highlights the functional impact of the cyclopentyloxy substitution pattern.

Monoamine oxidase B Neurodegeneration Enzyme inhibition

LSD1 Inhibitory Activity: IC50 Values of 100 nM and 240 nM from Patent-Associated Assays

3-(Cyclopentyloxy)pyrazin-2-amine demonstrates LSD1 inhibitory activity with reported IC50 values of 100 nM [1] and 240 nM [2] in enzymatic assays utilizing the LSD1 enzyme under defined buffer conditions. For comparison, a cyclopropylamine-containing LSD1 inhibitor analog (BDBM256457) exhibits a Ki of 50 nM against LSD1, representing approximately 2-fold higher potency than the 100 nM IC50 reported for the target compound [3]. The target compound is less potent at LSD1 but uniquely retains significant MAO-B activity.

Lysine-specific demethylase 1 Epigenetics Cancer therapeutics

Dual-Target Inhibition Signature: Concurrent MAO-B and LSD1 Activity

3-(Cyclopentyloxy)pyrazin-2-amine is characterized by concurrent inhibitory activity against MAO-B (IC50 = 115 nM) [1] and LSD1 (IC50 = 100–240 nM) [2][3]. This dual-target profile is confirmed by the Therapeutic Target Database listing both MAO-B and LSD1 as annotated targets for this compound [4]. In contrast, a cyclopropylamine-based LSD1 inhibitor analog (BDBM256457) exhibits high LSD1 affinity (Ki = 50 nM) but negligible MAO-B activity (Ki > 100,000 nM), demonstrating >2000-fold selectivity for LSD1 over MAO-B [5].

Polypharmacology Dual inhibitor Target selectivity profiling

Structural Determinant of Target Engagement: Cyclopentyloxy vs. Cyclopropylamine Scaffolds

The cyclopentyloxy substituent at the 3-position of the pyrazine core in 3-(Cyclopentyloxy)pyrazin-2-amine is the key structural feature conferring MAO-B inhibitory activity [1]. Replacement of this moiety with a cyclopropylamine-containing scaffold—as exemplified by BDBM256457 (US9487512, Example 1)—abolishes MAO-B binding (Ki > 100,000 nM) while preserving or modestly improving LSD1 affinity (Ki = 50 nM) [2][3]. This structure-activity relationship (SAR) inference indicates that the cyclopentyloxy group is essential for dual-target engagement, whereas the cyclopropylamine scaffold enforces LSD1 selectivity.

Structure-activity relationship Scaffold comparison Medicinal chemistry

Recommended Research Applications for 3-(Cyclopentyloxy)pyrazin-2-amine Based on Quantitative Evidence


Dual MAO-B/LSD1 Inhibitor Tool Compound for Polypharmacology Studies

This compound is suitable as a research tool in experiments requiring concurrent inhibition of MAO-B (IC50 = 115 nM) and LSD1 (IC50 = 100–240 nM) [1][2][3]. It may be employed to investigate the functional consequences of simultaneous epigenetic (LSD1-mediated histone demethylation) and neurotransmitter metabolism (MAO-B-mediated oxidative deamination) modulation, particularly in cell-based models where both targets are expressed [4]. Researchers should note that selective LSD1 inhibitors (e.g., BDBM256457 with LSD1 Ki = 50 nM and MAO-B Ki > 100,000 nM) cannot substitute for this dual-target profile.

Negative Control or Comparator for LSD1 Selectivity Profiling

Given its equipotent inhibition of MAO-B and LSD1 [1][2], this compound can serve as a comparator tool to benchmark the selectivity of novel LSD1 inhibitors. In selectivity assays, compounds exhibiting MAO-B IC50 values significantly higher than 115 nM (or selectivity ratios >10) can be distinguished as LSD1-selective, whereas those with comparable dual activity fall into the polypharmacology class exemplified by this compound.

SAR Probe for Investigating the Role of the 3-Cyclopentyloxy Moiety in Target Engagement

This compound is a valuable SAR probe for medicinal chemistry programs exploring pyrazin-2-amine scaffolds. Direct comparison with cyclopropylamine-containing analogs (e.g., BDBM256457) enables quantification of how the 3-cyclopentyloxy substituent shifts the selectivity profile from LSD1-selective (ratio >2000) to dual MAO-B/LSD1 inhibition (ratio ~1) [3][5]. Such comparisons inform scaffold optimization strategies where target selectivity modulation is the design objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentyloxy)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.